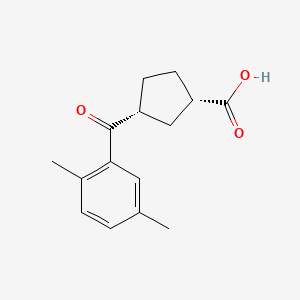

![molecular formula C15H18O4 B6324242 cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95% CAS No. 733740-28-8](/img/structure/B6324242.png)

cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

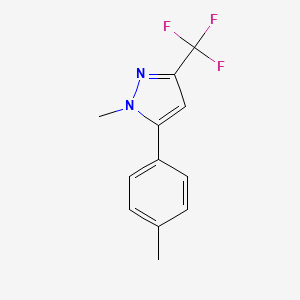

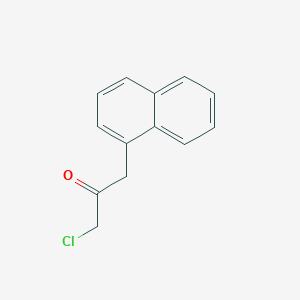

This compound, also known as cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, has a CAS Number of 733740-28-8 . It has a molecular weight of 262.31 . The IUPAC name for this compound is (1S,3R)-3-(2-(3-methoxyphenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18O4/c1-19-13-4-2-3-11(9-13)14(16)8-10-5-6-12(7-10)15(17)18/h2-4,9-10,12H,5-8H2,1H3,(H,17,18)/t10-,12+/m1/s1 . This code represents the molecular structure of the compound, including the arrangement of atoms and the connectivity.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current search results.Scientific Research Applications

Jasmonate Derivatives and Neoplastic Processes

Jasmonic acid and its derivatives, which include compounds structurally related to cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, exhibit wide-ranging biological activities, making them potential therapeutic agents for cancer treatment. Their anti-tumor activity is attributed to altered cellular ATP levels, induction of re-differentiation via Mitogen Activated Protein Kinases (MAPKs), and apoptosis induction through reactive oxygen species. These compounds show synergistic effects when used in combination with other known drugs such as cisplatin, paclitaxel, or doxorubicin, demonstrating their versatility and potential in anti-cancer therapy (Jarocka-Karpowicz & Markowska, 2021).

Anti-inflammatory and Anti-tumor Properties of Oxyprenylated Derivatives

4′-Geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative, has been characterized for its anti-inflammatory and anti-tumor properties. This compound, derived from plant sources, exhibits significant potential as a dietary feeding colon cancer chemopreventive agent in vivo. Its inclusion in the diet or as part of targeted delivery systems has shown protective effects on colon cancer growth and development, highlighting its potential for integration into therapeutic strategies against cancer (Epifano et al., 2015).

Muconic Acid Isomers as Platform Chemicals

The isomeric forms of muconic acid, including cis,cis-MA, cis,trans-MA, and trans,trans-MA, offer a foundational material for synthesizing value-added products and specialty polymers. Their versatility as monomers for the production of polymers underscores the broad application spectrum of carboxylic acid derivatives in the biobased economy, providing pathways for the development of sustainable materials and chemicals (Khalil et al., 2020).

Conjugated Linoleic Acid: Functional Food Ingredient

Conjugated Linoleic Acid (CLA), with its isomers cis-9,trans-11 and trans-10,cis-12, has been recognized for various biological activities, including anticancer, reduction of body fat, and modulation of immune/inflammatory responses. Approved for food use as generally recognized as safe (GRAS) in the United States, CLA's role in health and disease prevention through dietary supplementation is an area of ongoing research and application, demonstrating the potential health benefits of specific carboxylic acid derivatives (Kim et al., 2016).

Safety and Hazards

properties

IUPAC Name |

(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-13-4-2-3-11(9-13)14(16)8-10-5-6-12(7-10)15(17)18/h2-4,9-10,12H,5-8H2,1H3,(H,17,18)/t10-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYILZVSLLNPPGQ-PWSUYJOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC2CCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324253.png)

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324259.png)

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324265.png)